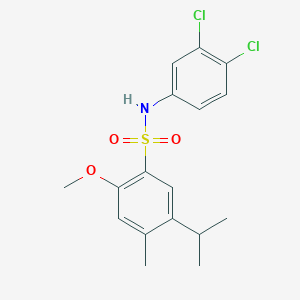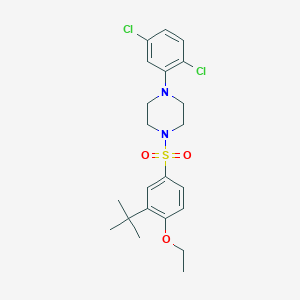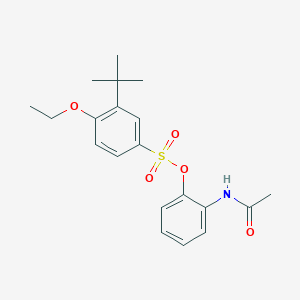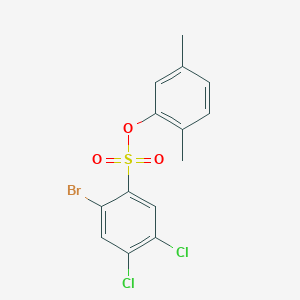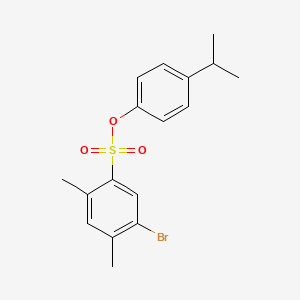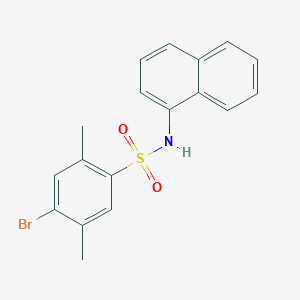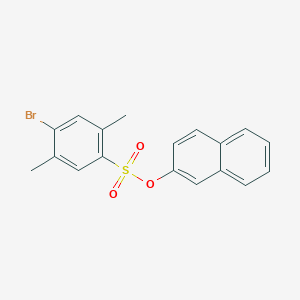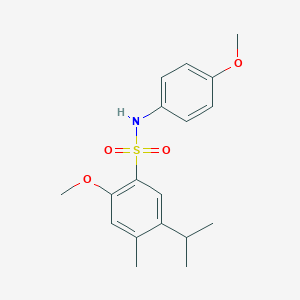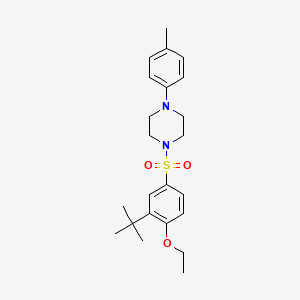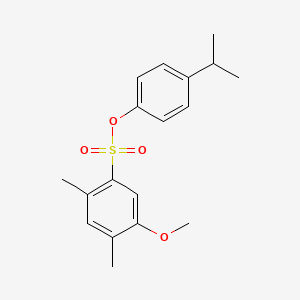
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase. It has been studied extensively for its potential therapeutic applications in treating various diseases such as cancer, inflammation, and autoimmune disorders.
作用机制
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate inhibits the activity of p38 MAP kinase by binding to its ATP-binding pocket, which prevents the kinase from phosphorylating its downstream targets. This leads to the downregulation of various pro-inflammatory cytokines and chemokines, resulting in the suppression of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory and autoimmune disorders. This compound has also been found to inhibit the activation of various immune cells such as T cells and macrophages, which are involved in the pathogenesis of autoimmune disorders.
实验室实验的优点和局限性
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high yield and purity. It has a high affinity and specificity for p38 MAP kinase, which makes it an ideal tool for studying the role of p38 MAP kinase in various cellular processes. However, this compound has some limitations as well. It has poor solubility in water, which can limit its use in some experimental systems. It also has potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of (4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate. One direction is to investigate its potential therapeutic applications in treating various cancers. It has been found to inhibit the growth and proliferation of several cancer cell lines, suggesting its potential as an anti-cancer agent. Another direction is to study its potential as a neuroprotective agent. It has been found to protect neurons from various insults such as oxidative stress and excitotoxicity, suggesting its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to elucidate its potential off-target effects and to develop more potent and selective inhibitors of p38 MAP kinase.
合成方法
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate can be synthesized through a multi-step process involving the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 4-isopropylphenol in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
科学研究应用
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of p38 MAP kinase, which plays a critical role in regulating inflammation and immune responses. Inhibition of p38 MAP kinase has been found to be effective in treating various inflammatory and autoimmune disorders such as rheumatoid arthritis, psoriasis, and Crohn's disease.
属性
IUPAC Name |
(4-propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4S/c1-12(2)15-6-8-16(9-7-15)22-23(19,20)18-11-17(21-5)13(3)10-14(18)4/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTGPVGICRRBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)
